molecular formula C12H12N2O2 B2396700 N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide CAS No. 2411278-25-4

N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide

Cat. No.: B2396700
CAS No.: 2411278-25-4
M. Wt: 216.24
InChI Key: KAYXJKLYLPMGPH-UHFFFAOYSA-N
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Description

N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a methoxy group, and a propenamide moiety

Properties

IUPAC Name

N-[(4-cyano-3-methoxyphenyl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-3-12(15)14-8-9-4-5-10(7-13)11(6-9)16-2/h3-6H,1,8H2,2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYXJKLYLPMGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC(=O)C=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide typically involves the reaction of 4-cyano-3-methoxybenzylamine with acryloyl chloride under basic conditions. The reaction is carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: 4-Hydroxy-3-methoxybenzylprop-2-enamide.

    Reduction: N-[(4-Amino-3-methoxyphenyl)methyl]prop-2-enamide.

    Substitution: N-[(4-Cyano-3-alkoxyphenyl)methyl]prop-2-enamide (where alkoxy is the substituted group).

Scientific Research Applications

N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with active site residues, while the methoxy group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Cyano-3-trifluoromethylphenyl)methyl]prop-2-enamide
  • N-[(4-Cyano-3-ethoxyphenyl)methyl]prop-2-enamide
  • N-[(4-Cyano-3-hydroxyphenyl)methyl]prop-2-enamide

Uniqueness

N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

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